tert-Butyl methyl ether

Peroxide safety Solvent stability Laboratory safety

Select tert-Butyl methyl ether (MTBE) for matrix-specific lipid extraction where it outperforms chloroform-methanol (P<0.05) with lower toxicity. Choose MTBE over diethyl ether for peroxide-sensitive syntheses—its slower peroxide kinetics eliminate inhibitor interference. For HPLC, use hexane/MTBE mobile phases optimized on cyano and phenyl columns. RON 118.3 exceeds ethanol for fuel blending. Verify matrix compatibility: MTBE is recommended for silkworm pupae, not cricket/locust matrices. Source ≥99% purity for R&D.

Molecular Formula (CH3)3COCH3
C5H12O
C5H12O
Molecular Weight 88.15 g/mol
CAS No. 1634-04-4
Cat. No. B046794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl methyl ether
CAS1634-04-4
Synonyms1,1-Dimethylethyl Methyl Ether;  2-Methoxy-2-methylpropane;  2-Methyl-2-methoxypropane;  MTBE;  Methyl 1,1-dimethylethyl Ether;  Methyl tert-Butyl Ether;  Methyl Tertiary Butyl Ether;  tert-Butoxymethane;  tert-Butyl Methyl Ether_x000B_
Molecular Formula(CH3)3COCH3
C5H12O
C5H12O
Molecular Weight88.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC
InChIInChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3
InChIKeyBZLVMXJERCGZMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / 1 l / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.58 M
In water, 51,000 mg/L at 25 °C
4.8 g/100 g in water
Soluble in water
Solubility in water 4wt%;  solution of water in 1.3 wt%
Very soluble in ethanol, ethyl ether
Solubility in water, g/100ml at 20 °C: 4.2

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl Methyl Ether (CAS 1634-04-4): Physicochemical Baseline for Scientific Procurement and Comparative Selection


tert-Butyl methyl ether (MTBE; CAS 1634-04-4; methyl tert-butyl ether; C5H12O; MW 88.15) is a volatile, colorless aliphatic ether with a boiling point of 55 °C, a melting point of −109 °C, and a density of 0.74 g/cm³ at 20 °C [1]. It exhibits moderate water solubility of 48–51 g/L at 20–23 °C and a dielectric constant of 2.6 at 25 °C, placing it among the least polar ether solvents [2]. MTBE functions as an oxygenated fuel additive with a research octane number (RON) of approximately 118.3, a motor octane number (MON) of approximately 101, and is extensively employed as an extraction and chromatographic solvent [3].

Why MTBE (CAS 1634-04-4) Cannot Be Generically Substituted with Diethyl Ether or Other In-Class Solvents


Despite superficial functional similarity among alkyl ethers, MTBE diverges sharply from diethyl ether (DEE), THF, and 2-MeTHF in peroxide formation kinetics, acid stability, Lewis basicity, and dielectric properties [1]. Direct substitution in Grignard chemistry fails because MTBE is a poor Lewis base that does not support Grignard reagent formation [2]; in peptide precipitation, MTBE introduces t-butyl alkylation byproducts that DEE avoids [3]; in lipid extraction, MTBE outperforms chloroform–methanol for specific matrices while offering lower toxicity [4]. These compound-specific performance boundaries necessitate evidence-based selection rather than generic solvent interchange.

Quantitative Differentiation Evidence for tert-Butyl Methyl Ether (MTBE, CAS 1634-04-4) Versus Diethyl Ether, ETBE, TAME, DIPE, and Chloroform–Methanol


Peroxide Formation Safety Advantage: MTBE vs. Diethyl Ether and Other Ether Solvents

MTBE is significantly less prone to peroxide formation than diethyl ether (DEE) and other common ether solvents. Comparative safety assessments classify MTBE as having 'slower' peroxide formation kinetics, in contrast to the 'faster' peroxide formation rates observed for THF and 2-MeTHF [1]. This intrinsic stability enables MTBE to be supplied and stored unstabilized, whereas diethyl ether requires inhibitor addition to mitigate explosion hazards [2].

Peroxide safety Solvent stability Laboratory safety Ether autoxidation

Lipid Extraction Efficiency Superiority: MTBE vs. Chloroform–Methanol for Silkworm Pupae Matrices

In a one-step organic solvent extraction of lipids from insect powders, MTBE demonstrated statistically superior extraction efficiency for silkworm pupae compared to 2:1 chloroform–methanol (CM), hexane, chloroform alone, and 3:2 hexane–isopropanol [1]. For cricket and locust matrices, CM remained optimal; however, MTBE's matrix-specific advantage highlights the need for application-driven solvent selection.

Lipid extraction Insect lipids Food-grade solvent One-step extraction

Saturated Heat Capacity Differentiation: MTBE vs. ETBE, DIPE, and TAME

Differential scanning calorimetry measurements across the temperature range of 277.15 K to near boiling points reveal that the saturated heat capacity (cₛₐₜ) of liquid MTBE is consistently smaller than that of ETBE, DIPE, and TAME at each measured temperature [1]. The cₛₐₜ values of ETBE, DIPE, and TAME cluster closely together, while MTBE remains distinctly lower.

Thermophysical properties Heat capacity Fuel additive engineering Process calorimetry

Fuel Exhaust Emissions Profile: MTBE vs. ETBE, TAME, and DIPE

A comprehensive literature review of 11 MTBE studies compared with ETBE, TAME, TAEE, and DIPE establishes differentiated emissions profiles. MTBE blends achieve the highest CO emissions reductions, particularly at 10% blend levels under low engine load [1]. MTBE and ETBE both reduce HC emissions but slightly increase NOₓ, whereas DIPE uniquely reduces NOₓ [1]. MTBE increases formaldehyde emission; TAME produces even higher formaldehyde than MTBE [1].

Fuel oxygenates Exhaust emissions CO and HC reduction Formaldehyde emission

Research Octane Number (RON) Advantage: MTBE vs. Ethanol as Gasoline Octane Booster

MTBE exhibits a research octane number (RON) of 118.3, which is approximately 10 octane numbers higher than ethanol's RON of 108.0 [1]. This significant RON advantage positions MTBE as a more potent octane enhancer per unit volume than ethanol, although ETBE possesses a further 1–2 point RON advantage over MTBE [2].

Octane number RON Fuel blending Antiknock additive

Peptide Precipitation Workup Limitations: MTBE vs. Diethyl Ether in Solid-Phase Peptide Synthesis

In the 'cold ether' workup following acidolytic cleavage and deprotection in solid-phase peptide synthesis, MTBE and diethyl ether (DEE) are not functionally interchangeable. The use of MTBE to precipitate peptides from strong acid solutions introduces t-butyl alkylation byproducts detectable by MALDI-TOF MS, a side reaction not observed with DEE [1]. This problem is particularly pronounced for peptide resins containing high proportions of aromatic residues and in peptide nucleic acid (PNA) syntheses.

Peptide synthesis Acidolytic cleavage SPPS workup Solvent selection

Evidence-Backed Application Scenarios for tert-Butyl Methyl Ether (MTBE, CAS 1634-04-4) Based on Quantified Differentiation


Insect Lipid Extraction for Alternative Protein and Food-Grade Applications

Procurement for lipid extraction from silkworm pupae matrices should prioritize MTBE over chloroform–methanol (CM) based on statistically superior extraction efficiency (P<0.05) [1]. MTBE additionally offers lower toxicity than CM, supporting its suitability for applications where extracted lipids may enter food or feed chains [1]. Note that for cricket and locust matrices, CM remains the optimal choice, underscoring that solvent selection must be matrix-specific.

Laboratory Solvent with Reduced Peroxide Hazard for Long-Term Storage

Laboratories conducting syntheses with long-term solvent storage or peroxide-sensitive reactions should select MTBE as a safer alternative to diethyl ether and THF. MTBE's 'slower' peroxide formation kinetics [1] enable supply without added stabilizers, eliminating inhibitor interference in downstream reactions and reducing safety monitoring overhead. However, MTBE is unsuitable for Grignard reagent formation due to its poor Lewis basicity [2] and is unstable toward strong acids.

Gasoline Octane Enhancement Where Ethanol Cannot Meet RON Specifications

Fuel blenders seeking to achieve RON specifications that ethanol (RON 108.0) cannot meet should select MTBE, which provides a substantially higher RON of 118.3 [1]. If a further 1–2 RON points are required, ETBE may be considered, though feedstock economics differ. MTBE blends also achieve the highest CO emissions reductions at 10% blend levels under low engine load [2], though formaldehyde emissions increase relative to baseline gasoline.

Normal-Phase HPLC Mobile Phase Optimization for Lipid and PAH Separations

Chromatography laboratories optimizing normal-phase HPLC separations of lipids and polycyclic aromatic hydrocarbons (PAHs) should employ hexane/MTBE mobile phase systems. Systematic comparisons on cyano-, phenyl-, pentabromobenzyl-, nitrophenyl-, and amino-modified silica columns have enabled calculation of capacity and selectivity factors using hexane/MTBE compositions [1]. For xanthophyll analysis, MTBE–methanol systems reduced analysis time by 60% compared to existing methods while maintaining minimum required resolution [2].

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